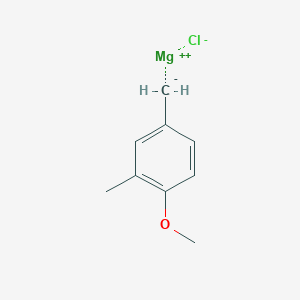

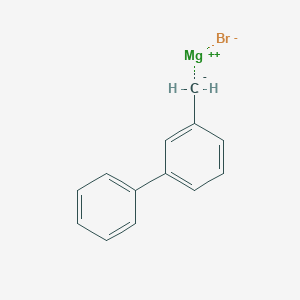

(Biphenyl-3-ylmethyl)magnesium bromide, 0.25 M in THF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

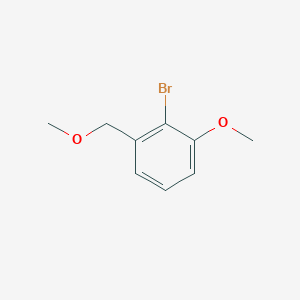

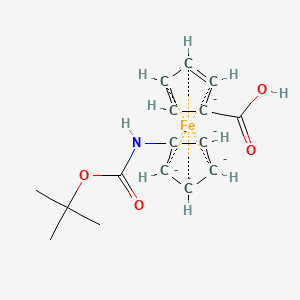

"(Biphenyl-3-ylmethyl)magnesium bromide, commonly referred to as BpMgBr, is an organometallic compound widely used in various fields of research. It has a molecular formula of C13H11BrMg and a molecular weight of 271.44 g/mol .

Chemical Reactions Analysis

BpMgBr, being a Grignard reagent, is known to participate in a variety of chemical reactions. Grignard reagents are particularly known for their role in nucleophilic addition reactions, where they can add to carbonyl groups to form alcohols .Physical And Chemical Properties Analysis

BpMgBr is a solution with a concentration of 0.25 M in THF . The boiling point of the solution is 65 °C, and it has a density of 0.926 g/mL at 25 °C .Aplicaciones Científicas De Investigación

B3MgBr is a useful reagent in the synthesis of a variety of organic compounds, such as aryl halides, ketones, and aldehydes. It has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer drugs. It has also been used in the synthesis of polymers and in the synthesis of pharmaceuticals.

Mecanismo De Acción

Mode of Action

The mode of action of BpMgBr involves the Grignard reaction . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . .

Biochemical Pathways

, which is a fundamental process in organic chemistry and biochemistry.

Result of Action

The result of the action of BpMgBr is the formation of new organic compounds through the Grignard reaction . For instance, it can react with phenyl magnesium bromide and benzophenone to form triphenylmethanol .

Action Environment

The action of BpMgBr is highly sensitive to its environment. The Grignard reaction, in which BpMgBr participates, must be kept free from air and water due to the high reactivity of the Grignard reagents . Therefore, the efficacy and stability of BpMgBr are significantly influenced by environmental factors such as moisture and oxygen levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

B3MgBr is a useful reagent for organic synthesis, as it is stable, colorless, and soluble in THF. It is easy to use and can be used to synthesize a variety of organic compounds. One limitation of B3MgBr is that it is not soluble in water, which can be a limitation when performing laboratory experiments.

Direcciones Futuras

There are a number of potential future directions for the use of B3MgBr in organic synthesis. It could be used in the synthesis of complex molecules, such as peptides and nucleotides. It could also be used in the synthesis of materials for use in nanotechnology. Additionally, it could be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, it could be used in the synthesis of polymers and other materials for use in a variety of industrial applications.

Métodos De Síntesis

The synthesis of B3MgBr involves the reaction of magnesium bromide and biphenyl-3-ylmethyl bromide, which is also known as phenylbromoacetylene. The reaction is carried out in THF, a common solvent, at room temperature. The reaction is exothermic and is typically completed within 1-2 hours. The reaction produces a colorless, stable liquid that is soluble in THF.

Propiedades

IUPAC Name |

magnesium;1-methanidyl-3-phenylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.BrH.Mg/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPHPARYABPLW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.